6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring attached to a dihydropyridazinone structure, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving the condensation of an appropriate amine with a β-keto ester or β-diketone.
Introduction of the Dihydropyridazinone Moiety: The dihydropyridazinone structure is introduced through a subsequent cyclization reaction involving the pyridine ring and a hydrazine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is compared with other similar compounds, such as:
Pyridine Derivatives: These compounds share the pyridine ring but differ in their substituents and functional groups.
Dihydropyridazinone Derivatives: These compounds have similar dihydropyridazinone structures but may have different substituents on the ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyridine and dihydropyridazinone moieties, which confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O.ClH/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7;/h1-6H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYPRVMTOPRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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